(4-Chlorophenyl)guanidine mononitrate
Description
Contextualization of Guanidine (B92328) Compounds in Chemical and Biological Sciences
Guanidine, with its characteristic Y-shaped planar structure containing a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry and biochemistry. The guanidinium (B1211019) cation, the protonated form of guanidine, is highly stabilized by resonance, which allows it to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. This ability to form strong and specific interactions with biological macromolecules like proteins and nucleic acids is central to the biological activity of many guanidine-containing compounds. ontosight.ai
In the realm of biological sciences, the guanidine group is famously present in the side chain of the amino acid arginine, playing a crucial role in protein structure and function. Beyond this fundamental role, a vast number of natural and synthetic guanidine derivatives have been identified with a wide array of pharmacological properties. chemicalbook.com These compounds have been investigated for their therapeutic potential as:
Antimicrobial agents: Exhibiting activity against bacteria, fungi, viruses, and parasites. orgsyn.orgresearchgate.net
Anticancer agents: Showing promise in the treatment of various cancers, including breast, lung, and prostate cancer. orgsyn.org
Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways.
Cardiovascular and antidiabetic drugs: A number of guanidine-based drugs are used to treat conditions like hypertension and diabetes. chemicalbook.com
The versatility of the guanidine moiety makes it a "privileged scaffold" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. orgsyn.org Researchers continuously explore the synthesis of novel guanidine derivatives to discover new therapeutic agents.
Significance of (4-Chlorophenyl)guanidine Mononitrate as a Research Target
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance as a research target can be inferred from the known applications and biological activities of its parent compound, N-(4-Chlorophenyl)guanidine. The mononitrate salt form is a common and convenient formulation for chemical compounds in research, often providing good stability and solubility for experimental use.
The primary research interest in N-(4-Chlorophenyl)guanidine lies in its role as a synthetic intermediate and its potential biological activities.
Synthetic Intermediate:
One of the key applications of N-(4-Chlorophenyl)guanidine in academic research is as a precursor in the synthesis of more complex molecules, particularly pyrimidine (B1678525) derivatives. chemicalbook.combu.edu.eg Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA) and are found in many biologically active molecules. The synthesis of novel pyrimidine derivatives is an active area of research, particularly in the search for new anticancer agents. chemicalbook.com N-(4-Chlorophenyl)guanidine can be used as a building block to construct the pyrimidine ring, leading to the creation of compounds that are then evaluated for their potential to inhibit cancer cell growth. chemicalbook.comchemicalbook.com
Potential Biological Activity:
Based on the broader understanding of guanidine compounds, N-(4-Chlorophenyl)guanidine itself has been investigated for its potential as a new antibacterial agent. chemicalbook.comchemicalbook.com The presence of the chlorophenyl group can influence the compound's lipophilicity and its interaction with biological targets, potentially enhancing its antimicrobial properties. The mechanism of action for such compounds can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
The mononitrate salt of this compound would be a valuable tool for researchers studying these potential applications, providing a stable and well-characterized form of the active guanidine derivative for use in synthesis and biological assays.
Below are the chemical properties of the parent compound, N-(4-Chlorophenyl)guanidine.
| Property | Value |
| Chemical Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| CAS Number | 45964-97-4 |
| IUPAC Name | 1-(4-chlorophenyl)guanidine |
(Data for N-(4-Chlorophenyl)guanidine)
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIUTUZPPZXWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191960 | |
| Record name | (4-Chlorophenyl)guanidine mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-83-5 | |
| Record name | Guanidine, N-(4-chlorophenyl)-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)guanidine mononitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)guanidine mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)guanidine mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Derivatization
General Approaches for Guanidine (B92328) Moiety Synthesis
The construction of the guanidine functional group can be achieved through several established synthetic strategies. These methods offer versatility in accessing a wide array of substituted guanidines.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of guanidine synthesis, where an amine displaces a suitable leaving group from a guanylating agent. Common guanylating agents for this approach include S-alkylisothioureas, pyrazole-1-carboxamidines, and their derivatives. The reaction proceeds by the nucleophilic attack of an amine on the electrophilic carbon of the guanylating agent, leading to the formation of the guanidine product. For instance, the synthesis of N,N'-disubstituted guanidines can be achieved from amines through the use of di(imidazole-1-yl)methanimine, which involves a stepwise displacement of the imidazole (B134444) groups.
Nucleophilic Addition Reactions
Nucleophilic addition reactions provide another major pathway to guanidines. This approach typically involves the addition of an amine to a cyanamide (B42294) or a carbodiimide. The reaction of an amine with a cyanamide, often catalyzed by an acid, results in the formation of a guanidine. Similarly, the addition of amines to carbodiimides is a widely used, atom-economical method for preparing N,N',N''-trisubstituted guanidines.
Synthesis from Thioureas and Pseudothioureas
Thioureas are readily available precursors for guanidine synthesis. The conversion of a thiourea (B124793) to a guanidine involves the activation of the sulfur atom, transforming it into a good leaving group, followed by reaction with an amine. This activation can be achieved using various reagents, including heavy metal salts like mercury(II) chloride, coupling agents such as Mukaiyama's reagent, or through the formation of S-oxidized thiourea derivatives. These methods are advantageous as they allow for the preparation of guanidines that might be difficult to access through other routes. For example, a plausible method for synthesizing guanidine derivatives involves the nucleophilic displacement of the activated sulfur from a thiourea moiety. mdpi.com
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of guanidine libraries, which is particularly valuable in drug discovery. In this approach, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification through washing. The synthesis of disubstituted guanidines, for example, can be carried out using a Rink amide resin as the amine component, which reacts with aromatic isothiocyanates and aliphatic amines.
Targeted Synthesis of (4-Chlorophenyl)guanidine Mononitrate and its Analogs
The synthesis of (4-Chlorophenyl)guanidine typically starts from 4-chloroaniline (B138754). A common and straightforward method involves the reaction of 4-chloroaniline with dicyandiamide (B1669379) (cyanoguanidine). This reaction is generally carried out in a suitable solvent, such as toluene (B28343), and may be facilitated by the presence of an acid, like hydrochloric acid, followed by neutralization. chemicalbook.com
The general procedure for the synthesis of 1-(4-chlorophenyl)biguanide, a related compound, involves reacting 4-chloroaniline with dicyandiamide in toluene at room temperature, followed by the addition of hydrochloric acid and refluxing the mixture. chemicalbook.com The resulting product can then be neutralized and purified. chemicalbook.com A similar principle can be applied to the synthesis of (4-Chlorophenyl)guanidine.
To obtain the mononitrate salt, the synthesized (4-Chlorophenyl)guanidine free base is treated with nitric acid. The guanidine base is dissolved in a suitable solvent, and a stoichiometric amount of nitric acid is added, leading to the precipitation of this compound. The salt can then be isolated by filtration and purified by recrystallization. The preparation of guanidine nitrate (B79036) from guanidine salts is a well-established procedure. orgsyn.orggoogle.com For instance, nitroguanidine (B56551) can be prepared by the nitration of guanidine nitrate with concentrated sulfuric acid. orgsyn.org This highlights the reactivity of the guanidine nitrate salt.
Derivatization Strategies for Structural Modification and Exploration
The structural modification of the (4-Chlorophenyl)guanidine scaffold is a key strategy for exploring its structure-activity relationships (SAR) and developing new analogs with potentially enhanced biological activities. nih.govresearchgate.net Derivatization can be targeted at several positions of the molecule.
Table 1: Potential Derivatization Strategies for (4-Chlorophenyl)guanidine
| Derivatization Site | Reagent/Method | Potential Outcome |
| Guanidinium (B1211019) Group | Alkylation, Acylation | Modulation of basicity, lipophilicity, and hydrogen bonding capacity. nih.gov |
| Phenyl Ring | Suzuki-Miyaura coupling, Buchwald-Hartwig amination | Introduction of diverse substituents to explore electronic and steric effects. nih.gov |
| Amino Group (if present as a precursor) | Guanylation with substituted reagents | Synthesis of analogs with different substitution patterns on the guanidine moiety. |
Alkylation or acylation of the guanidinium nitrogens can significantly alter the compound's basicity, lipophilicity, and hydrogen-bonding capabilities, which are crucial for its interaction with biological targets. nih.gov For example, modifying the guanidine group in peptidic ligands has been shown to modulate their biological selectivity. nih.gov
Functionalization of the phenyl ring allows for the introduction of a wide range of substituents to probe the effects of electronics and sterics on activity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov
Furthermore, by utilizing different substituted anilines in the initial synthesis, a library of phenylguanidine analogs with various substitution patterns on the aromatic ring can be generated. This approach allows for a systematic exploration of the SAR associated with the phenyl moiety. The synthesis of acylguanidine analogues has been explored to develop inhibitors of ADP-induced platelet aggregation, demonstrating the therapeutic potential of such derivatization. nih.gov
Synthesis of Related (4-Chlorophenyl)guanidine Derivatives
The synthesis of derivatives based on the (4-Chlorophenyl)guanidine core has been a cornerstone in the development of several therapeutic agents. The methodologies often involve the reaction of a substituted phenyl group with a guanidine or a precursor like cyanoguanidine.
A primary route to obtaining N-arylbiguanides, such as proguanil (B194036), involves the reaction of p-chlorophenyl dicyandiamide with an appropriate amine. For instance, the synthesis of proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide) is achieved by reacting p-chlorophenyl cyanoguanidine with isopropylamine. This reaction is often facilitated by the presence of a copper salt, such as copper sulfate (B86663) pentahydrate, in a solvent system like aqueous ethanol. google.com The reaction mixture is typically heated to reflux to drive the condensation. google.com
Another established method for the preparation of arylbiguanides is the condensation of an amine hydrochloride with a cyanoguanidine derivative. For example, proguanil can be synthesized by reacting isopropylcyano guanidine with p-chloroaniline hydrochloride. google.com However, this method is sometimes less favored for large-scale synthesis due to the handling of potentially hazardous intermediates like p-chloroaniline. google.com
The following table summarizes the synthesis of some key (4-Chlorophenyl)guanidine derivatives:
Table 1: Synthesis of (4-Chlorophenyl)guanidine Derivatives| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Proguanil | p-Chlorophenyl cyanoguanidine, Isopropylamine | Copper sulfate pentahydrate, Aqueous ethanol, Reflux | google.com |
| Proguanil | Isopropylcyano guanidine, p-Chloroaniline hydrochloride | - | google.com |
| 1,5-bis(4-chlorophenyl)biguanide | p-Chloro phenyl dicyanamide, p-Chloroaniline | Dilute hydrochloric acid, Water, 70°C | derpharmachemica.com |
| Chlorproguanil | 3,4-Dichlorophenylamine, Dicyandiamide | - | ontosight.ai |
Chlorproguanil, a closely related analogue, is synthesized from 3,4-dichloroaniline, highlighting how modifications to the starting aniline (B41778) can be used to generate a variety of biguanide (B1667054) derivatives. ontosight.ai The general synthetic strategy for biguanides often involves the reaction of an amine with a cyanoguanidine or dicyandiamide precursor. beilstein-journals.org
Integration into Heterocyclic Systems
The (4-Chlorophenyl)guanidine moiety can be incorporated into various heterocyclic systems, most notably pyrimidines and triazines. These reactions typically involve the cyclocondensation of the guanidine group with a suitable bifunctional electrophile.
The synthesis of pyrimidine (B1678525) derivatives from guanidines is a well-established and widely utilized method in heterocyclic chemistry. bu.edu.eg This approach involves the condensation of a guanidine or its derivative with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg The guanidine acts as the N-C-N fragment, which reacts with a C-C-C fragment to form the pyrimidine ring. bu.edu.eg For instance, (4-Chlorophenyl)guanidine can be used as a reagent in the synthesis of pyrimidine derivatives that act as hSMG-1 inhibitors. chemicalbook.com While the specific reaction conditions for this transformation are proprietary, the general principle involves the reaction of the guanidine with a suitable three-carbon precursor containing two electrophilic centers.
The integration of the (4-Chlorophenyl)guanidine structure into 1,3,5-triazine (B166579) rings is another significant area of chemical derivatization. 1,3,5-Triazines can be synthesized through the condensation of a biguanide with an ester. mdpi.com This methodology allows for the formation of a six-membered heterocyclic ring with three nitrogen atoms. For example, aryl-biguanides have been used to synthesize 1,3,5-triazine derivatives that exhibit anticancer activity. mdpi.com The reaction typically proceeds by treating the biguanide with an ester under conditions that promote cyclization. mdpi.com
Another approach to synthesizing 1,3,5-triazines involves the cyclization of arylguanidines. nih.gov These reactions can be carried out under various conditions, including sonochemical protocols, which offer a more environmentally friendly alternative to classical heating. nih.gov The synthesis of unsymmetrical 1,3,5-triazin-2-amines can be achieved through a three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base.
The following table provides an overview of the integration of the (4-Chlorophenyl)guanidine moiety into heterocyclic systems:
Table 2: Integration of (4-Chlorophenyl)guanidine into Heterocyclic Systems| Heterocyclic System | General Synthetic Approach | Key Reactants | Reference |
|---|---|---|---|
| Pyrimidines | Cyclocondensation | (4-Chlorophenyl)guanidine, 1,3-Dicarbonyl compounds | bu.edu.egchemicalbook.com |
| 1,3,5-Triazines | Condensation/Cyclization | (4-Chlorophenyl)biguanide, Esters | mdpi.com |
| 1,3,5-Triazines | Three-component reaction | Guanidines, Imidates, Amides/Aldehydes | researchgate.net |
These synthetic strategies demonstrate the versatility of (4-Chlorophenyl)guanidine and its derivatives as precursors for a wide range of more complex molecules with significant biological and pharmaceutical applications.
Advanced Structural Characterization and Elucidation
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are essential for confirming the molecular structure of (4-Chlorophenyl)guanidine mononitrate in solution and solid states. Each technique provides unique information about the compound's atomic arrangement and bonding.
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H-NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the protons of the guanidinium (B1211019) group. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing nature of the chlorine atom and the guanidinium group. The protons on the nitrogen atoms of the guanidinium group would be expected to appear as broad signals, the chemical shift of which could be concentration and solvent dependent.
¹³C-NMR: The carbon-13 NMR spectrum would provide information on all unique carbon environments in the molecule. Key signals would include those for the guanidinium carbon, the carbon atom bonded to the chlorine (C-Cl), the carbon atom bonded to the nitrogen (C-N), and the remaining aromatic carbons. The chemical shift of the guanidinium carbon would be particularly informative.
A comprehensive analysis would require a data table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in the searched sources.
This table is a template for the required data.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | - | - | - | Aromatic CH |
| ¹H | - | - | - | Aromatic CH |
| ¹H | - | - | - | NH |
| ¹³C | - | - | - | C=N (Guanidinium) |
| ¹³C | - | - | - | C-Cl |
| ¹³C | - | - | - | Aromatic CH |
| ¹³C | - | - | - | Aromatic CH |
| ¹³C | - | - | - | C-N |
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the guanidinium group (typically in the range of 3100-3500 cm⁻¹), the C=N stretching of the guanidinium core, and the C-Cl and C=C stretching vibrations of the chlorophenyl ring. The presence of the nitrate (B79036) counter-ion would also give rise to strong, characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound No experimental data found in the searched sources.
This table is a template for the required data.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| - | - | N-H stretch |
| - | - | C=N stretch |
| - | - | N-O stretch (Nitrate) |
| - | - | Aromatic C=C stretch |
| - | - | C-Cl stretch |
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The expected data would show a molecular ion peak for the protonated (4-Chlorophenyl)guanidinium cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. The fragmentation pattern would be key to elucidating the structure, with expected fragments arising from the loss of ammonia, cyanamide (B42294), or cleavage of the phenyl-nitrogen bond.
Table 3: Anticipated Mass Spectrometry Data for this compound No experimental data found in the searched sources.
This table is a template for the required data.
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| - | - | [M+H]⁺ |
| - | - | - |
| - | - | - |
X-ray Crystallographic Analysis for Solid-State Structure and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.
The crystal packing would be largely governed by noncovalent interactions. The guanidinium group is an excellent hydrogen bond donor, and it would be expected to form an extensive network of hydrogen bonds with the nitrate anions. Additionally, π-π stacking interactions between the chlorophenyl rings could play a role in stabilizing the crystal lattice. A detailed analysis would describe the geometry and motifs of these interactions.
The crystallographic data would reveal the conformation of the (4-Chlorophenyl)guanidine cation, including the planarity of the guanidinium group and the rotational angle of the chlorophenyl ring relative to the guanidinium plane. This information is crucial for understanding how the molecule interacts with its environment in the solid state.
Table 4: Required Crystal Data for this compound No experimental data found in the searched sources.
This table is a template for the required data.
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Key Hydrogen Bond Distances (Å) | - |
| Key π-π Stacking Distance (Å) | - |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are pivotal in understanding the intrinsic characteristics of (4-Chlorophenyl)guanidine mononitrate.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds. For this compound, DFT calculations can provide a detailed understanding of its structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
DFT studies would likely be initiated by optimizing the geometry of the (4-Chlorophenyl)guanidinium cation and the nitrate (B79036) anion separately and as an ion pair to find the most stable conformation. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. mdpi.commdpi.com These calculations can elucidate the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
A hypothetical DFT study on this compound might reveal the following:
The positive charge in the guanidinium (B1211019) group is delocalized over the central carbon and three nitrogen atoms.
The 4-chlorophenyl group influences the electronic properties of the guanidinium moiety through inductive and resonance effects.
The nitrate anion's geometry and vibrational frequencies can be accurately predicted.
The following table illustrates the type of data that could be generated from a DFT study on this compound.
| Parameter | Predicted Value | Significance |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Provides insight into the molecule's polarity. |
| Mulliken Atomic Charges | - | Describes the charge distribution on each atom. |
Note: The values in this table are hypothetical and would need to be calculated using DFT software.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net
For this compound, an MEP surface would likely show:
A strong positive potential (blue) around the hydrogen atoms of the guanidinium group, indicating their role as hydrogen bond donors.
A negative potential (red) localized on the oxygen atoms of the nitrate anion, highlighting their potential as hydrogen bond acceptors and sites for interaction with electrophiles.
The chlorine atom on the phenyl ring would also exhibit a region of negative potential.
This visual representation of the molecule's electrostatic properties is crucial for understanding intermolecular interactions, particularly in biological systems where electrostatic complementarity plays a key role in ligand-receptor binding. chemrxiv.org
The theory of Atoms-in-Molecules (AIM) provides a method for partitioning the electron density of a molecule into atomic basins, allowing for a quantitative description of chemical bonds and noncovalent interactions. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the interaction (e.g., covalent, ionic, hydrogen bond).
Noncovalent Interaction (NCI) plots are a visualization technique based on the electron density and its derivatives. They provide a graphical representation of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. In an NCI plot, different types of interactions are represented by different colored isosurfaces.
For this compound, AIM and NCI analyses would be instrumental in characterizing the hydrogen bonding network between the (4-Chlorophenyl)guanidinium cation and the nitrate anion. These analyses could precisely identify the hydrogen bonds, quantify their strengths, and visualize the regions of space where these interactions are dominant. nih.gov This level of detail is essential for a comprehensive understanding of the crystal packing and the forces that govern the solid-state structure of the compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand for a particular biological target.
In the context of this compound, molecular docking simulations could be employed to explore its potential interactions with various protein targets. For instance, if the compound is being investigated for its antimicrobial properties, it could be docked into the active sites of essential bacterial enzymes. The docking process involves:
Preparation of the ligand and receptor: Generating 3D structures of (4-Chlorophenyl)guanidinium and the target protein.
Defining the binding site: Identifying the active site or a potential allosteric site on the receptor.
Sampling conformations: Allowing the ligand to adopt various conformations and orientations within the binding site.
Scoring: Evaluating the binding affinity for each pose using a scoring function that estimates the free energy of binding. researchgate.net
The results of a molecular docking study are typically presented as a binding score and a visual representation of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
The following table outlines hypothetical results from a molecular docking study of (4-Chlorophenyl)guanidinium against a putative bacterial enzyme.
| Parameter | Result | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Interacting Residues | Arg120, Asp150, Phe200 | Key amino acids in the active site involved in binding. |
| Types of Interactions | Hydrogen bonds, π-π stacking | The nature of the forces stabilizing the complex. |
Note: The values in this table are hypothetical and would be generated from a molecular docking simulation.
In Silico Approaches for Compound Design and Optimization
In silico approaches are integral to modern drug design and development, offering a rational basis for the optimization of lead compounds. nih.gov Starting from a hit compound like this compound, computational methods can be used to design new analogues with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major in silico strategies.
SBDD relies on the 3D structure of the biological target. If a crystal structure of the target protein in complex with a ligand is available, it can provide a detailed blueprint for designing new molecules that fit snugly into the active site and make favorable interactions.
LBDD is employed when the 3D structure of the target is unknown. This approach uses a set of known active and inactive molecules to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity.
For the optimization of (4-Chlorophenyl)guanidine, these approaches could be used to:
Identify key pharmacophoric features: Determine which parts of the molecule are essential for its activity.
Suggest structural modifications: Propose new functional groups or scaffolds that could enhance binding affinity.
Predict the properties of new analogues: Use computational models to estimate the activity and other properties of designed compounds before they are synthesized, thereby prioritizing the most promising candidates.
Through iterative cycles of design, synthesis, and testing, guided by in silico predictions, it is possible to accelerate the process of developing a lead compound into a viable drug candidate.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Methodologies for SAR Determination
The elucidation of SAR for (4-Chlorophenyl)guanidine analogs involves a combination of synthetic chemistry, biological screening, and computational modeling. The primary approaches are iterative design and parallel screening, which allow for a systematic exploration of chemical space around the core structure.
Iterative design is a cyclical process central to medicinal chemistry. It begins with the synthesis of a lead compound, such as (4-Chlorophenyl)guanidine, followed by biological testing. The results of these tests inform the design of the next generation of compounds, where specific parts of the molecule are systematically modified.
For instance, in studying (4-Chlorophenyl)guanidine analogs, chemists might synthesize derivatives by:
Modifying the phenyl ring: The position and nature of the substituent on the phenyl ring can be altered. The chlorine atom could be moved to the ortho- or meta-positions, or replaced with other halogens (F, Br, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups. This helps to probe the electronic and steric requirements for activity.
Each new compound is synthesized, purified, and then tested. The resulting activity data is used to build a more refined hypothesis about the SAR, guiding the next cycle of design and synthesis. nih.govresearchgate.net
To accelerate the discovery process, parallel screening or high-throughput screening (HTS) methodologies are often employed. bmglabtech.commalvernpanalytical.com Instead of synthesizing and testing compounds one by one, libraries of related compounds are created and screened simultaneously. nih.gov This approach allows for the rapid assessment of a large number of structural variations.
In the context of (4-Chlorophenyl)guanidine, a focused library of analogs could be generated with variations at the phenyl and guanidine (B92328) positions, as described above. These libraries are then tested in automated assays to quickly identify "hits"—compounds that show significant biological activity. malvernpanalytical.comyoutube.com This data provides a broad overview of the SAR landscape, highlighting which structural modifications are favorable and which are detrimental to activity. nih.gov Fragment screening, a related technique, can also identify smaller chemical fragments that bind to a biological target, which can then be grown or linked to build more potent molecules. nih.gov
Identification of Key Structural Features for Biological Activity
SAR studies on guanidine-containing compounds have revealed several structural features that are critical for their biological effects. For (4-Chlorophenyl)guanidine, these can be broken down into the contributions of the guanidinium (B1211019) core and the substituted phenyl ring.
The guanidine group is a key functional element. nih.gov At physiological pH, it is protonated to form the guanidinium cation. This feature is crucial for several reasons:
Basicity and Positive Charge: The high basicity (pKa ≈ 13.6) ensures that the group is positively charged over a wide pH range. scienceopen.comresearchgate.net This positive charge is often essential for forming strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate (B1630785), in the binding site of a target protein. nih.govnih.gov
Hydrogen Bonding: The guanidinium ion is an excellent hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds with receptor sites. acs.org This network of interactions contributes significantly to binding affinity and specificity.
The (4-Chlorophenyl) group also plays a vital role:
Hydrophobicity and Van der Waals Interactions: The phenyl ring provides a hydrophobic surface that can engage in favorable van der Waals interactions or π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a hydrophobic pocket of the target protein. nih.gov
Electronic Effects: The chlorine atom at the para-position is an electron-withdrawing group. This influences the electronic properties of the phenyl ring and can affect how it interacts with the target. The specific placement and nature of this substituent are often critical for achieving optimal activity.
The interplay between the charged, polar guanidinium group and the more hydrophobic chlorophenyl moiety creates a molecule with amphipathic character, which is a common feature in many biologically active compounds.
| Structural Feature | Potential Role in Biological Activity | Type of Interaction |
|---|---|---|
| Guanidinium Group (protonated) | Forms ionic bonds with negatively charged amino acid residues. | Ionic Interaction (Salt Bridge) |
| Guanidinium N-H groups | Act as hydrogen bond donors to receptor sites. | Hydrogen Bonding |
| Phenyl Ring | Fits into hydrophobic pockets and forms stacking interactions. | Hydrophobic & π-π Interactions |
| Para-Chloro Substituent | Modulates electronic properties and can form specific halogen bonds. | Electronic Effects & Halogen Bonding |
Pharmacophore Modeling and Elucidation
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal interaction with a specific biological target. unina.it For (4-Chlorophenyl)guanidine and its analogs, a pharmacophore model helps to distill the key features from SAR data into a 3D hypothesis that can be used to design new molecules or search databases for novel active compounds. mdpi.com
A typical pharmacophore model for a guanidine-containing compound like (4-Chlorophenyl)guanidine would likely include:
A Positive Ionizable Feature: Representing the protonated guanidinium group, crucial for electrostatic interactions. nih.gov
Hydrogen Bond Donors: Corresponding to the N-H groups of the guanidinium moiety.
A Hydrophobic/Aromatic Feature: Representing the chlorophenyl ring, which occupies a hydrophobic pocket.
The spatial relationship between these features is critical. Computational methods are used to align a set of active molecules and identify the common 3D arrangement of these essential features. This process generates a pharmacophore model that can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. unina.itmdpi.com
| Pharmacophoric Feature | Corresponding Chemical Group | Assumed Importance |
|---|---|---|
| Positive Ionizable Center | Guanidinium Cation | High (Essential for primary electrostatic binding) |
| Hydrogen Bond Donor (multiple) | Guanidinium N-H | High (Contributes to affinity and specificity) |
| Aromatic/Hydrophobic Region | 4-Chlorophenyl Ring | High (Essential for anchoring in a hydrophobic pocket) |
Relationship between Stereochemistry and Biological Activity
Stereochemistry can have a profound impact on the biological activity of a drug molecule, as biological targets like enzymes and receptors are chiral. (4-Chlorophenyl)guanidine itself is an achiral molecule, meaning it does not have a stereocenter and is superimposable on its mirror image.
However, in the process of iterative drug design, chiral centers are often introduced into analogs to explore three-dimensional space within a binding site more effectively. For example, if alkyl or other complex groups were to be added to the guanidine nitrogen atoms or the phenyl ring, this could create a stereocenter.
In such cases, the resulting enantiomers (non-superimposable mirror images) would need to be synthesized or separated and tested individually. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity provides valuable information about the 3D topology of the biological target's binding site. nih.gov For complex natural products containing a guanidine moiety, the specific stereochemical configuration is often crucial for their potent biological effects. mdpi.com Therefore, while the parent compound is achiral, the exploration of stereochemistry in its derivatives is a key strategy in advanced SAR studies.
Preclinical Biological Activities and Molecular Mechanisms
Investigations of Enzyme Inhibition
The guanidine (B92328) moiety is a recognized pharmacophore that can interact with the active sites of various enzymes. Studies have therefore explored the inhibitory potential of (4-Chlorophenyl)guanidine and its analogs against several clinically relevant enzymes.
Urease Inhibition Studies
Guanidine and its derivatives have been investigated for their ability to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This activity is particularly relevant in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori. While direct studies on (4-Chlorophenyl)guanidine mononitrate are limited, research on structurally related compounds provides significant insights.
In a study of pyridylpiperazine hybrid derivatives, the position of the chloro substituent on the phenyl ring was found to be critical for urease inhibitory activity. A compound featuring a chlorine atom at the meta-position exhibited a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 2.13 ± 0.82 µM. frontiersin.org In contrast, substitutions at the ortho- and para-positions resulted in decreased or varied activity, highlighting the structural sensitivity of the interaction with the urease active site. frontiersin.org These findings suggest that the 4-chloro substitution in (4-Chlorophenyl)guanidine would confer a specific level of inhibitory potential against the urease enzyme.
Interactive Data Table: Urease Inhibition of Chloro-Substituted Phenyl Derivatives
| Compound Analogue | Substitution Position | IC50 (µM) |
|---|---|---|
| Analogue 1 | meta-Chloro | 2.13 ± 0.82 |
| Analogue 2 | ortho-Chloro | 3.58 ± 0.84 |
Acetylcholinesterase Inhibition Studies
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme is a key strategy in the management of Alzheimer's disease. The inhibitory potential of compounds containing a 4-chlorophenyl moiety has been evaluated.
In a series of donepezil-like compounds, the placement of a chlorine atom on the phenyl ring significantly influenced AChE inhibition. A derivative with a para-chloro substitution, analogous to the structure of (4-Chlorophenyl)guanidine, demonstrated an IC50 value of 26 ± 5 µM. nih.gov Notably, moving the chlorine to the ortho position dramatically increased potency, resulting in an IC50 of 0.91 ± 0.045 µM, while a meta substitution led to the lowest inhibitory effect (IC50 = 85 ± 12 µM). nih.gov This demonstrates that the 4-chlorophenyl structure is compatible with binding to the active site of acetylcholinesterase.
Interactive Data Table: Acetylcholinesterase Inhibition by Chloro-Substituted Analogs
| Compound Analogue | Substitution Position | IC50 (µM) |
|---|---|---|
| Analogue A | ortho-Chloro | 0.91 ± 0.045 |
| Analogue B | para-Chloro | 26 ± 5 |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. The development of CA inhibitors has therapeutic applications in conditions like glaucoma and epilepsy. Research into sulfonamide derivatives incorporating a 4-chlorophenyl group has shown significant inhibitory activity.
One study investigating N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamides found that the presence of the 4-chlorophenyl moiety was beneficial for potent inhibition of the human carbonic anhydrase I (hCA I) isoform. The derivative containing this group was the most active compound against hCA I, with an inhibition constant (Ki) of 6.2 nM. nih.gov This indicates that the 4-chlorophenyl structure can effectively interact with the active site of this enzyme isoform.
Interactive Data Table: Carbonic Anhydrase I Inhibition by a 4-Chlorophenyl-Containing Derivative
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |
|---|
Receptor Binding and Modulation Studies
Beyond enzyme inhibition, the ability of (4-Chlorophenyl)guanidine to interact with and modulate the function of various cell surface receptors has been a subject of preclinical research.
Voltage-Gated Ion Channel Modulation (e.g., Potassium Channels)
Guanidine and its analogs have been identified as modulators of voltage-gated ion channels, which are essential for neuronal excitability and muscle contraction. Specifically, these compounds are known to inhibit voltage-gated potassium (Kv) channels. nih.gov
The mechanism of action involves the guanidine moiety binding within the intracellular pore of the Kv channel. This interaction perturbs a hydrophobic interface between the channel subunits, which stabilizes a closed state of the channel and leads to its inhibition. nih.gov This modulation of potassium channel activity underlies the stimulatory effects of guanidine at the neuromuscular junction by prolonging the action potential and enhancing acetylcholine release. nih.gov
Muscarinic Receptor Antagonism (e.g., M2R, M4R)
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are divided into five subtypes (M1-M5). Recent research has highlighted that simple structural modifications of certain compounds can lead to the discovery of potent antagonists for the M2 and M4 muscarinic receptor subtypes (M2R, M4R). nih.gov Specifically, derivatives containing a guanidine group have been identified as potent antagonists for both M2R and M4R, indicating that the guanidine scaffold is a key structural feature for achieving this activity. nih.gov This suggests that (4-Chlorophenyl)guanidine may exhibit antagonist properties at these specific receptor subtypes.
Sigma Receptor Ligand Interactions
Sigma receptors, which are broadly classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that play a role in various cellular functions. malariaworld.org Ligands for these receptors are being investigated for their potential in treating a range of neuropsychiatric and neurodegenerative disorders. malariaworld.orgnih.gov While direct binding studies for this compound are not extensively documented in the available literature, the structurally related compound haloperidol, which also contains a 4-chlorophenyl moiety, is a well-characterized sigma receptor ligand. nih.gov Haloperidol binds with high affinity to both dopamine (B1211576) D2 and sigma receptors. nih.gov Specifically, its reduced metabolite, 4-(4-chlorophenyl)-alpha-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol, shows a higher selectivity for sigma-1 receptors compared to dopamine D2 receptors. nih.gov The presence of the 4-chlorophenyl group is a common feature in several sigma receptor ligands, suggesting that this structural element may contribute to the binding affinity at these receptors. nih.gov
NMDA Receptor Interactions (PCP Site)
Receptor Binding Affinity and Selectivity Assays
Receptor binding assays have provided insights into the affinity and selectivity of N-(4-chlorophenyl)guanidine for various molecular targets. These studies are crucial for understanding the compound's pharmacological profile.
One study identified N-(4-chlorophenyl)guanidine as an agonist at the serotonin (B10506) 3 (5-HT3) receptor, with a Ki value of 320.0 nM. ncats.io The same compound was also found to be an inhibitor of the Solute carrier family 22 member 3 (SLC22A3), with an IC50 of 2.8 µM. ncats.io These findings indicate that N-(4-chlorophenyl)guanidine can interact with multiple biological targets.
The affinity of compounds containing the 4-chlorophenylpiperazine moiety has been demonstrated at other receptors as well. For example, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine has been shown to be a high-affinity antagonist for the human dopamine D4 receptor. nih.gov
Table 1: Receptor Binding and Functional Activity of N-(4-Chlorophenyl)guanidine
| Target | Activity | Affinity (nM) |
|---|---|---|
| Serotonin 3 (5-HT3) receptor | Agonist | 320.0 (Ki) |
| Solute carrier family 22 member 3 | Inhibitor | 2800 (IC50) |
Antimicrobial Efficacy Assessment (In Vitro)
Guanidine-containing compounds have been recognized for their broad-spectrum antimicrobial properties. nih.gov The assessment of this compound and its derivatives has demonstrated their potential as antimicrobial agents.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of phenyl guanidine have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively. mdpi.comresearchgate.net Several of these derivatives have shown potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.com
For instance, a study on a series of benzyl (B1604629) and phenyl guanidine derivatives found that many compounds were more potent against S. aureus than E. coli. mdpi.com The substitution pattern on the phenyl ring was found to influence the antibacterial potency. mdpi.com Guanidinium-functionalized anthranilamides have also been shown to be effective against S. aureus and E. coli, with their mechanism of action suggested to involve the depolarization and disruption of the bacterial cell membrane. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Phenyl Guanidine Derivatives
| Compound Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | 0.5 | 1 |
| 3-(4-trifluoromethyl)-benzyloxy derivative | 1 | 16 |
| Bromo-substituted guanidinium (B1211019) compound | 3.9 µM | 15.6 µM |
Antiviral Activity
Guanidine and its derivatives have been investigated for their antiviral properties. Guanidine hydrochloride is known to inhibit the replication of certain RNA viruses. researchgate.netresearchgate.net The mechanism of action is believed to involve the inhibition of the initiation of viral RNA synthesis. researchgate.net Guanidine-based lysis buffers have also demonstrated efficacy in inactivating enveloped viruses like SARS-CoV-2. ukhsa.gov.ukmdpi.com This virucidal activity is attributed to the chaotropic nature of guanidine salts, which can disrupt viral structures. mdpi.com While specific data on the antiviral activity of this compound is limited, the general antiviral properties of guanidine compounds suggest a potential area for future research. ualberta.ca
Antimalarial Activity and Related Biochemical Pathways (e.g., Folate Metabolism Inhibition)
The fight against malaria is in constant need of new therapeutic agents due to the emergence of drug-resistant parasite strains. malariaworld.orgnih.gov Guanidine alkaloids isolated from marine sources, such as batzelladines, have demonstrated potent antiplasmodial activity. nih.govmalariaworld.org These natural products serve as a promising scaffold for the development of new antimalarial drugs. nih.govmalariaworld.org
One of the well-established targets for antimalarial drugs is the folate metabolic pathway in Plasmodium falciparum. researchgate.netnih.gov The parasite relies on the de novo synthesis of folates, which are essential for DNA synthesis and amino acid metabolism. nih.govwho.int Antifolates, which inhibit key enzymes in this pathway like dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), have been effective antimalarials. nih.gov Proguanil (B194036), a biguanide (B1667054) prodrug, is metabolized to the active cycloguanil, which inhibits parasitic DHFR. researchgate.net Although the direct inhibitory effect of this compound on folate metabolism in malaria parasites has not been explicitly detailed, the structural and chemical similarities to other guanidine-derived antimalarials suggest that this could be a potential mechanism of action. researchgate.net
Anticancer/Cytotoxic Investigations (In Vitro)
Cellular Mechanism of Action (e.g., Reactive Oxygen Species Formation, Mitochondrial-Mediated Apoptosis, Membrane Interference)The precise cellular mechanisms of action for this compound remain uncharacterized in the available literature. There is no direct evidence to confirm its involvement in the formation of Reactive Oxygen Species (ROS), the induction of mitochondrial-mediated apoptosis, or interference with cellular membranes.
While some related compounds have been investigated for such properties, the findings are not specific to this compound. For example, studies on certain complex chlorinated derivatives of 1,3-diphenylguanidine (B1679371) have suggested an impact on mitochondrial function. nih.gov Similarly, research into chlorhexidine, a more complex biguanide containing chlorophenyl groups, has indicated that it can induce the generation of superoxide (B77818) anions and cause cell death through apoptosis and necrosis. researchgate.net However, due to significant structural differences, these mechanisms cannot be directly extrapolated to this compound.
Protein Binding Studies (e.g., Bovine Serum Albumin)
No studies were identified that have examined the binding interaction between this compound and bovine serum albumin (BSA) or any other protein. Therefore, data regarding binding constants, quenching mechanisms, or thermodynamic parameters for this specific compound are not available.
While the interaction of other molecules containing a p-chlorophenyl group with BSA has been studied, such as 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) and certain ruthenium complexes, their structural dissimilarity to this compound means these findings are not relevant. nih.govnih.gov
Advanced Analytical Methodologies for Research Applications
Development and Validation of Quantitative and Qualitative Assays
The development of robust analytical assays for (4-Chlorophenyl)guanidine mononitrate is a fundamental requirement for its characterization and quantification. The validation of these assays is performed to ensure that the method is suitable for its intended purpose. Key validation parameters typically include specificity, linearity, accuracy, precision, and sensitivity.
Quantitative assays are designed to determine the exact amount of this compound in a sample. These assays are often based on chromatographic techniques coupled with a suitable detector. The development process involves optimizing various parameters such as the choice of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation and sensitivity.
Qualitative assays, on the other hand, are focused on the identification and confirmation of the presence of this compound. These assays often rely on comparing the analytical data of a sample to that of a known reference standard. Spectroscopic methods are invaluable for qualitative analysis, providing structural information that can confirm the identity of the compound.
The validation of these analytical methods is a critical step to ensure the reliability of the results. This process involves a series of experiments designed to challenge the method and determine its performance characteristics.
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Application of Chromatographic Techniques
Chromatography is a cornerstone of modern analytical chemistry and is widely used for the separation, identification, and quantification of this compound. The choice of chromatographic technique depends on the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. A simple and sensitive HPLC method for the quantitative determination of guanidine (B92328) in various matrices has been developed. nih.gov The separation is typically achieved on a stationary phase, and the mobile phase composition is optimized to achieve the desired retention and resolution. Due to the polar nature of the guanidine group, ion-exchange or mixed-mode chromatography can be employed for enhanced retention. sielc.com Pre-column derivatization with reagents like acetylacetone (B45752) can be utilized to improve the chromatographic properties and detectability of guanidine salts. nih.gov
Table 2: Typical HPLC Parameters for Guanidine Compound Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase, Cation-exchange nih.gov |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients with buffer |
| Detector | UV-Vis Detector (e.g., at 195 nm) nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 50 µL |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency of UPLC allows for more complex mixtures to be analyzed in a shorter amount of time. While specific UPLC methods for this compound are not extensively detailed in the literature, the transition from an established HPLC method to UPLC is a common strategy for improving analytical throughput and performance.
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like guanidines, derivatization is necessary to increase their volatility and thermal stability. researchgate.net A common approach involves converting the polar guanidine group into a less polar and more volatile derivative. researchgate.net An electron-capture gas chromatographic procedure has been developed for the analysis of a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, which involves extractive derivatization. nih.gov
Table 3: GC Derivatization Reagents for Guanidino Compounds
| Derivatizing Agent | Resulting Derivative |
| Hexafluoroacetylacetone | Volatile chelate |
| Ethyl Chloroformate | Ethoxycarbonyl derivative |
| Pentafluorobenzoyl chloride | Pentafluorobenzoyl derivative nih.gov |
Integration with Spectroscopic Detection Methods
The coupling of chromatographic techniques with spectroscopic detectors provides a powerful tool for the unambiguous identification and quantification of this compound. The chromatograph separates the components of a mixture, and the spectrometer provides information about the chemical structure of each separated component.
Commonly used spectroscopic detectors include:
UV-Visible (UV-Vis) Spectroscopy: This is one of the most common detectors used in HPLC. It measures the absorbance of light by the analyte at a specific wavelength. Guanidine compounds can be detected at low UV wavelengths, around 200 nm. sielc.com
Fluorescence Spectroscopy: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This often requires derivatization of the analyte with a fluorescent tag. For instance, ninhydrin (B49086) has been investigated as a pre-column derivatization reagent for guanidino compounds to yield fluorescent derivatives. nih.gov
Mass Spectrometry (MS): The hyphenation of chromatography with mass spectrometry (LC-MS or GC-MS) is a highly specific and sensitive technique. MS provides information about the mass-to-charge ratio of the analyte, which can be used for its definitive identification and structural elucidation. The structure of derivatized metabolites of related compounds has been confirmed by gas chromatography-mass spectrometry. nih.gov
The integration of these advanced analytical methodologies allows for a comprehensive characterization of this compound, ensuring the quality and reliability of research findings.
Emerging Applications and Future Research Directions
Role as a Chemical Building Block in Organic Synthesis
(4-Chlorophenyl)guanidine serves as a crucial reagent in the synthesis of diverse heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery. The guanidine (B92328) moiety, with its high basicity and nucleophilicity, readily participates in cyclization and condensation reactions.
One of the notable applications of N-(4-Chlorophenyl)guanidine is in the synthesis of pyrimidine (B1678525) derivatives. chemicalbook.com These compounds are of significant interest as they have been identified as potential inhibitors of hSMG-1, a target for cancer treatment. chemicalbook.com The guanidine group acts as a key component in forming the pyrimidine ring structure. The Biginelli reaction, a one-pot cyclocondensation, provides a straightforward method for synthesizing dihydropyrimidinones using guanidines, an aldehyde, and a β-ketoester. nih.govacs.org This approach has been utilized to create complex guanidine-containing heterocycles. nih.govacs.org
Furthermore, guanidine and its derivatives are instrumental in the synthesis of other nitrogen-containing heterocycles. tandfonline.comnih.gov They can react with various substrates to form a range of heterocyclic systems, demonstrating their versatility as building blocks in organic synthesis. tandfonline.commdpi.com The synthesis of pyrimidine and related heterocyclic compounds often involves the use of guanidines as key reactants in cyclocondensation reactions. mdpi.com
The table below summarizes some of the key heterocyclic systems synthesized using guanidine derivatives.
| Heterocyclic System | Synthetic Method | Key Reactants | Potential Applications |
| Pyrimidines | Cyclocondensation | Guanidine, Aldehyde, β-ketoester | Anticancer agents chemicalbook.com |
| Dihydropyrimidines | Biginelli Reaction | Guanidine, Aldehyde, β-ketoester | Bioactive compounds nih.govacs.org |
| Various N-heterocycles | Cyclization Reactions | Guanidine, Binucleophilic reagents | Medicinal chemistry scaffolds tandfonline.comnih.gov |
Potential in Material Science Research
The unique properties of guanidinium (B1211019) compounds suggest their potential in the development of novel materials. The guanidinium group, with its ability to form strong hydrogen bonds and its inherent positive charge, can be incorporated into polymers to impart specific functionalities.
Polymeric guanidine salts have been synthesized and investigated for their antimicrobial properties. kpi.uanih.govmagtech.com.cn These polymers exhibit broad-spectrum activity against bacteria and fungi, making them suitable for applications in antiseptics and antimicrobial coatings. kpi.ua The proposed mechanism involves the electrostatic interaction of the positively charged guanidinium groups with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. nih.gov Modified guanidine-based polymers have been synthesized to enhance their antimicrobial efficacy. nih.gov
Moreover, guanidine derivatives have been employed as catalysts in the controlled synthesis of polymers. For instance, they have been used to catalyze the ring-opening polymerization of lactide to produce polylactic acid (PLA), an environmentally friendly polymer. researchgate.net This catalytic activity opens up possibilities for using (4-Chlorophenyl)guanidine mononitrate in the synthesis of biodegradable and biocompatible polymers with tailored properties.
Catalytic Applications (e.g., Enantioselective Synthesis)
The strong basicity and hydrogen-bonding capabilities of the guanidine moiety make it an effective organocatalyst. Chiral guanidine derivatives have emerged as powerful catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Chiral guanidines can act as Brønsted base catalysts and phase-transfer catalysts in a variety of enantioselective reactions. nih.govnih.gov Their high pKa values and the ability to form dual hydrogen bonds allow for the activation of substrates and control of stereochemistry. nih.govresearchgate.net Axially chiral guanidines have been successfully used as catalysts in 1,4-addition reactions of 1,3-dicarbonyl compounds to conjugated nitroalkenes, yielding products with high enantioselectivity. acs.orgacs.org
While specific studies on the catalytic activity of this compound in enantioselective synthesis are not extensively reported, the general principles of chiral guanidine catalysis suggest its potential in this area. nih.govnih.govresearchgate.net Future research could focus on the design and synthesis of chiral derivatives of (4-Chlorophenyl)guanidine and their application in asymmetric transformations.
Addressing Research Gaps and Developing Novel Applications
Despite the promising applications, there are several research gaps that need to be addressed to fully exploit the potential of this compound.
Exploration of Synthetic Scope: A systematic investigation into the reactivity of (4-Chlorophenyl)guanidine with a wider range of electrophiles and binucleophiles could lead to the discovery of novel heterocyclic scaffolds with interesting biological activities.
Development of Novel Polymeric Materials: Research into the incorporation of this compound into different polymer backbones could lead to the development of new functional materials with enhanced antimicrobial, catalytic, or other specific properties.
Design of Chiral Catalysts: The synthesis and evaluation of chiral (4-Chlorophenyl)guanidine derivatives as organocatalysts in various enantioselective reactions remain a largely unexplored area.
Mechanistic Studies: Detailed mechanistic studies of reactions involving (4-Chlorophenyl)guanidine would provide valuable insights for optimizing reaction conditions and designing more efficient synthetic routes and catalysts.
Multidisciplinary Research Prospects (e.g., Chemical Biology Interface)
The guanidinium group is a common motif in biologically active molecules and plays a crucial role in molecular recognition and binding. This opens up exciting avenues for multidisciplinary research at the interface of chemistry and biology.
The concept of bioisosteric replacement is a key strategy in medicinal chemistry, where a functional group in a lead compound is replaced by another with similar physical or chemical properties to improve its pharmacological profile. The guanidine group can be a target for such modifications. mdpi.com Understanding how the (4-Chlorophenyl)guanidine moiety can act as a bioisostere for other functional groups could lead to the design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. mdpi.combeta-sheet.org For instance, the diaminosquarate moiety has been explored as a bioisostere for the guanidine group in the context of HIV-1 Tat-TAR RNA inhibitors. mdpi.comresearchgate.net
Furthermore, the antimicrobial properties of guanidine-containing compounds offer opportunities for research in the development of new antibiotics to combat drug-resistant bacteria. nih.gov Investigating the specific interactions of this compound with bacterial targets at a molecular level could facilitate the rational design of more potent and selective antimicrobial agents.
Q & A
Q. What experimental strategies resolve contradictions in thermal stability data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
